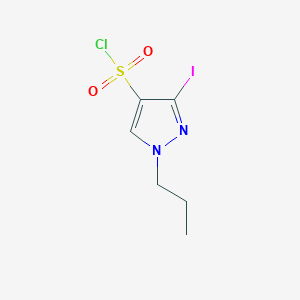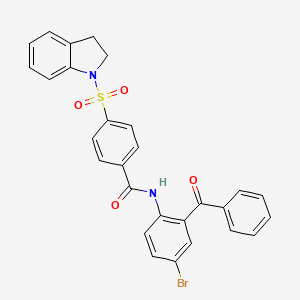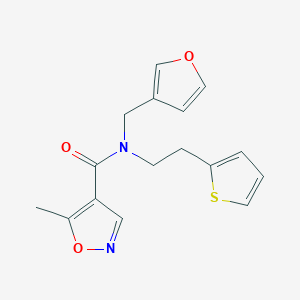
Ethyl 4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, also known as EMAQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EMAQ belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities such as antimicrobial, antiviral, antitumor, and anti-inflammatory properties.
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Proerythrinadienone and Morphinandienone Systems : Phenolic oxidative coupling of related quinoline derivatives has been utilized in the syntheses of complex organic compounds, demonstrating the potential of ethyl quinoline-3-carboxylates in constructing intricate molecular architectures (Kametani et al., 1971).
- Preparation of Excitatory Amino Acid Antagonists : Ethyl quinoline-3-carboxylates have served as intermediates for synthesizing NMDA receptor antagonists, highlighting their importance in developing pharmaceuticals targeting neurological disorders (Ornstein et al., 1991).
- Regioselectivities in Synthesis of Luotonin A Derivatives : Research on the selective reactions of ethyl quinoline-3-carboxylate derivatives has provided insights into the regioselective synthesis of bioactive molecules, showcasing the versatility of these compounds in organic synthesis (Atia et al., 2017).
Potential Biological Applications
- Antibacterial Agents : Quinoline-3-carboxylates have been studied for their antibacterial properties, suggesting their potential as leads for developing new antimicrobial drugs (Krishnakumar et al., 2012).
- Antimicrobial and Antioxidant Activities : Synthesis of quinolone-triazole hybrids from quinoline-3-carboxylates has been explored, showing promising antimicrobial and antioxidant activities, which could be beneficial in treating various infections and oxidative stress-related diseases (Mermer et al., 2018).
特性
IUPAC Name |
ethyl 4-[(2-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-26-20(24)17-18(14-9-5-6-10-15(14)22-19(17)23)21-12-13-8-4-7-11-16(13)25-2/h4-11H,3,12H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRROXHWIKBBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2675388.png)

![N-(2,6-dichloro-3-methylphenyl)-15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B2675390.png)

![3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2675397.png)



![N-(3,5-dimethylphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2675403.png)
![2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2675404.png)

